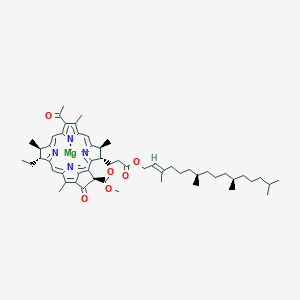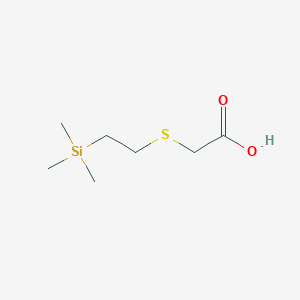
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, also known as HPPHIOA, is a chemical compound with potential applications in scientific research. This compound is a cationic imino-oxido derivative of hydroquinone and has been studied for its ability to act as a redox mediator in various chemical reactions. In
Wissenschaftliche Forschungsanwendungen
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has potential applications in various scientific research fields, including organic synthesis, electrochemistry, and materials science. As a redox mediator, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can facilitate electron transfer reactions between two or more chemical species, making it useful in the synthesis of organic compounds and the production of electrochemical devices. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has also been studied for its ability to act as a catalyst in the oxidation of alcohols and the reduction of nitro compounds.
Wirkmechanismus
The mechanism of action of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium involves its ability to undergo reversible redox reactions, which allow it to transfer electrons between two or more chemical species. In the presence of an oxidizing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is oxidized to its imino-oxido form, which can then undergo further oxidation or reduction reactions. In the presence of a reducing agent, (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is reduced to its hydroquinone form, which can then undergo further reduction or oxidation reactions.
Biochemical and Physiological Effects
While there is limited research on the biochemical and physiological effects of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium, studies have shown that it exhibits low toxicity and is not mutagenic or carcinogenic. (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium is its ability to act as a versatile redox mediator in various chemical reactions. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it is sensitive to air and moisture, which can affect its stability and reactivity. Additionally, its use in biological systems may be limited due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium. One area of interest is its potential use as a redox mediator in the production of electrochemical devices, such as batteries and fuel cells. Another area of interest is its potential use in the synthesis of organic compounds, particularly in the oxidation of alcohols and the reduction of nitro compounds. Additionally, further research is needed to explore its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium can be synthesized by the oxidation of hydroquinone with a suitable oxidizing agent, such as hydrogen peroxide or peracetic acid, in the presence of a nitrogen-containing base, such as pyridine or triethylamine. The resulting product is a yellow-orange solid that is soluble in polar solvents such as water, methanol, and ethanol.
Eigenschaften
CAS-Nummer |
17540-51-1 |
|---|---|
Produktname |
(3-Hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H |
InChI-Schlüssel |
FZZROTIREDKBGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-] |
Synonyme |
3,3'-Dihydroxyazoxybenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)
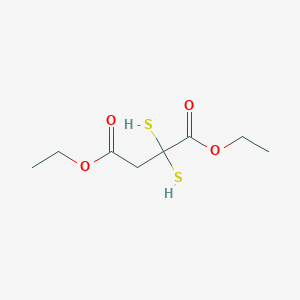

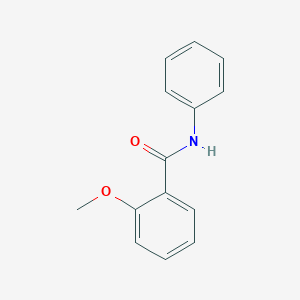

![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)
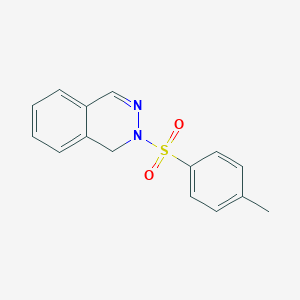

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
